molecular formula C25H33N3O3S B4478112 1-{[4-(4-BENZYLPIPERIDINE-1-CARBONYL)PHENYL]METHANESULFONYL}-4-METHYLPIPERAZINE

1-{[4-(4-BENZYLPIPERIDINE-1-CARBONYL)PHENYL]METHANESULFONYL}-4-METHYLPIPERAZINE

Cat. No.: B4478112
M. Wt: 455.6 g/mol
InChI Key: HTHLGRZZHLCDRZ-UHFFFAOYSA-N
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Description

1-{[4-(4-BENZYLPIPERIDINE-1-CARBONYL)PHENYL]METHANESULFONYL}-4-METHYLPIPERAZINE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzylic piperidine moiety and a methanesulfonyl group attached to a phenyl ring. Its molecular structure allows it to participate in diverse chemical reactions, making it valuable in research and industrial applications.

Preparation Methods

The synthesis of 1-{[4-(4-BENZYLPIPERIDINE-1-CARBONYL)PHENYL]METHANESULFONYL}-4-METHYLPIPERAZINE involves multiple steps, typically starting with the preparation of 4-benzylpiperidine. One common method includes the catalytic hydrogenation of 4-cyanopyridine with toluene to yield 4-benzylpyridine, followed by further hydrogenation to obtain 4-benzylpiperidine

Industrial production methods often utilize large-scale reactors and optimized reaction conditions to ensure high yield and purity. These methods may involve the use of specific catalysts and solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

1-{[4-(4-BENZYLPIPERIDINE-1-CARBONYL)PHENYL]METHANESULFONYL}-4-METHYLPIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{[4-(4-BENZYLPIPERIDINE-1-CARBONYL)PHENYL]METHANESULFONYL}-4-METHYLPIPERAZINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[4-(4-BENZYLPIPERIDINE-1-CARBONYL)PHENYL]METHANESULFONYL}-4-METHYLPIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylic piperidine moiety is known to interact with monoamine oxidase (MAO) enzymes, potentially inhibiting their activity . This inhibition can lead to increased levels of monoamines, which are important neurotransmitters in the brain. The compound’s methanesulfonyl group may also play a role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar compounds to 1-{[4-(4-BENZYLPIPERIDINE-1-CARBONYL)PHENYL]METHANESULFONYL}-4-METHYLPIPERAZINE include:

The uniqueness of this compound lies in its combined structural features, which confer distinct reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-[4-[(4-methylpiperazin-1-yl)sulfonylmethyl]phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O3S/c1-26-15-17-28(18-16-26)32(30,31)20-23-7-9-24(10-8-23)25(29)27-13-11-22(12-14-27)19-21-5-3-2-4-6-21/h2-10,22H,11-20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHLGRZZHLCDRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[4-(4-BENZYLPIPERIDINE-1-CARBONYL)PHENYL]METHANESULFONYL}-4-METHYLPIPERAZINE
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1-{[4-(4-BENZYLPIPERIDINE-1-CARBONYL)PHENYL]METHANESULFONYL}-4-METHYLPIPERAZINE
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1-{[4-(4-BENZYLPIPERIDINE-1-CARBONYL)PHENYL]METHANESULFONYL}-4-METHYLPIPERAZINE
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1-{[4-(4-BENZYLPIPERIDINE-1-CARBONYL)PHENYL]METHANESULFONYL}-4-METHYLPIPERAZINE
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1-{[4-(4-BENZYLPIPERIDINE-1-CARBONYL)PHENYL]METHANESULFONYL}-4-METHYLPIPERAZINE
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1-{[4-(4-BENZYLPIPERIDINE-1-CARBONYL)PHENYL]METHANESULFONYL}-4-METHYLPIPERAZINE

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